

Unveiling 4-Chloro-8-fluoroquinazoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinazoline

Cat. No.: B179695

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This technical guide provides a comprehensive overview of **4-Chloro-8-fluoroquinazoline**, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, a plausible synthetic pathway, and its relevance in the context of targeted cancer therapy through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of **4-Chloro-8-fluoroquinazoline** is essential for its application in research and synthesis. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₄ ClFN ₂
Molecular Weight	182.58 g/mol

Synthetic Approach: A General Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-8-fluoroquinazoline** is not readily available in the public domain, a general and well-established method for the synthesis of 4-chloroquinazolines can be adapted. This approach typically begins with the appropriately substituted anthranilic acid.

Experimental Protocol: General Synthesis of 4-Chloroquinazolines

This protocol outlines a two-step process for the synthesis of 4-chloroquinazolines from a substituted anthranilic acid.

Step 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid with an excess of formamide.
- **Reaction Conditions:** Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the product, 8-fluoroquinazolin-4(3H)-one, is typically isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Chlorination to **4-Chloro-8-fluoroquinazoline**

- **Reaction Setup:** In a well-ventilated fume hood, suspend the 8-fluoroquinazolin-4(3H)-one obtained from Step 1 in a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- **Reaction Conditions:** The mixture is heated to reflux until the reaction is complete, as indicated by TLC.
- **Work-up:** After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water or a basic solution to precipitate the crude **4-Chloro-8-fluoroquinazoline**. The product is collected by filtration,

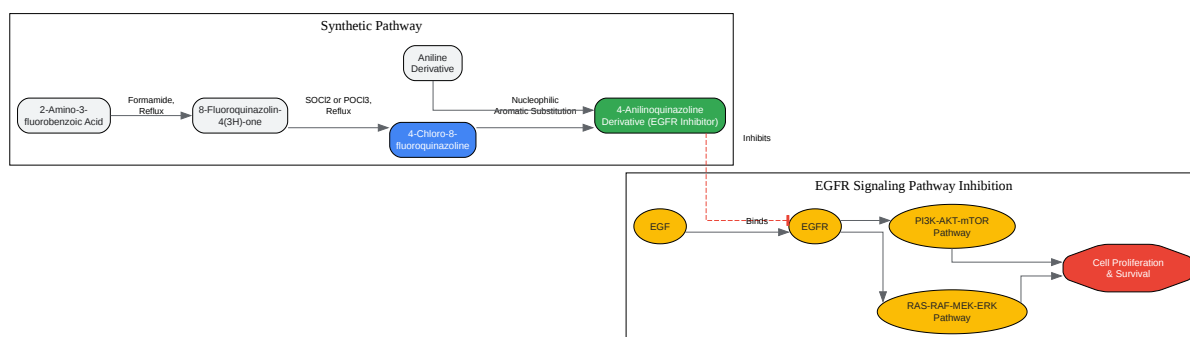
washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Biological Relevance: Inhibition of the EGFR Signaling Pathway

Quinazoline derivatives are a well-known class of compounds that have been extensively investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). 4-Chloroquinazolines serve as crucial intermediates in the synthesis of 4-anilinoquinazoline derivatives, which are potent and selective EGFR inhibitors. These inhibitors are of significant interest in oncology as they can disrupt the signaling pathways that drive tumor growth and proliferation.

The EGFR signaling cascade is a complex network that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis. 4-Anilinoquinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby blocking the downstream signaling cascade.

Below is a diagram illustrating the general workflow for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazolines and their subsequent role in inhibiting the EGFR signaling pathway.



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Caption: Synthetic workflow for 4-anilinoquinazoline EGFR inhibitors and their mechanism of action.

The diagram illustrates the synthesis of a 4-anilinoquinazoline derivative starting from 2-amino-3-fluorobenzoic acid, with **4-chloro-8-fluoroquinazoline** as a key intermediate. This synthesized inhibitor then targets and blocks the EGFR signaling pathway, thereby inhibiting downstream cascades that lead to cell proliferation and survival.

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